

Unraveling the Presence of DOM-1 Across Species: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Deepoxy-deoxynivalenol	
Cat. No.:	B1670184	Get Quote

A detailed examination of De-epoxy-deoxynivalenol (DOM-1), a significant metabolite of the mycotoxin deoxynivalenol (DON), reveals varying concentrations across different animal species. This guide provides a comparative analysis of reported DOM-1 levels, outlines the methodologies for its detection, and illustrates the relevant biological pathways.

De-epoxy-deoxynivalenol, commonly known as DOM-1, is the primary metabolite of deoxynivalenol (DON), one of the most prevalent mycotoxins contaminating cereal grains in food and feed.[1][2] While DON is known for its toxic effects on the gastrointestinal, immune, and hepatic systems, its conversion to DOM-1 is a crucial detoxification step, particularly in ruminant animals.[1][3] The ability to metabolize DON to the less toxic DOM-1 varies significantly among species, influencing their susceptibility to DON exposure.[2][4] This guide synthesizes available data on DOM-1 concentrations in various animal species, providing a valuable resource for researchers in toxicology, animal health, and drug development.

Comparative Levels of DOM-1 in Animal Species

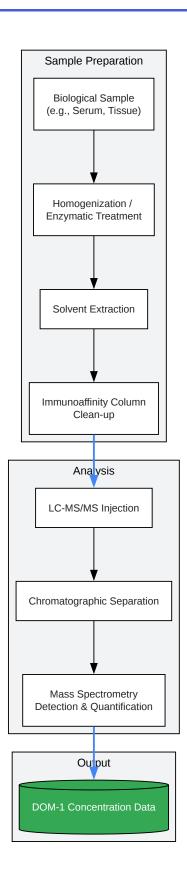
The concentration of DOM-1 has been quantified in several animal species, primarily in biological fluids and tissues, reflecting the exposure to DON and the metabolic capacity of the animal. Ruminants, such as cattle, are particularly efficient at this conversion due to their ruminal microflora.[3] In contrast, monogastric animals like pigs and fish exhibit different metabolic profiles.[2][5]

Animal Species	Sample Type	Reported Concentration	Experimental Context
Cattle	Blood Serum	10 - 20 ng/mL	Cows fed a diet containing 6 ppm of DON.[1]
Follicular Fluid	~100 ng/mL	Comparable levels found within follicular fluid.[1]	
Pigs	Liver	0 - 2.4 ng/g	Animals fed a diet with DON inclusion rates of 0.55–1.23 mg/kg.[2]
Urine	Variable	Urinary excretion of DOM-1 was positively correlated with DON intake.[5]	
Broiler Chickens	Feed	Not specified	Supplementation with DOM-1 was shown to improve feed conversion ratio.[4]
Trout	Cell Lines	Not applicable	In vitro studies showed DOM-1 to be significantly less toxic than DON.[2][6]

This table summarizes quantitative data from the cited studies. Concentrations can vary significantly based on the level and duration of DON exposure, animal health, and analytical methods used.

Experimental Protocols for DOM-1 Quantification

Accurate measurement of DOM-1 is critical for assessing DON exposure and metabolic detoxification. The primary method employed in recent studies is liquid chromatographytandem mass spectrometry (LC-MS/MS), valued for its high sensitivity and specificity.


Key Experimental Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

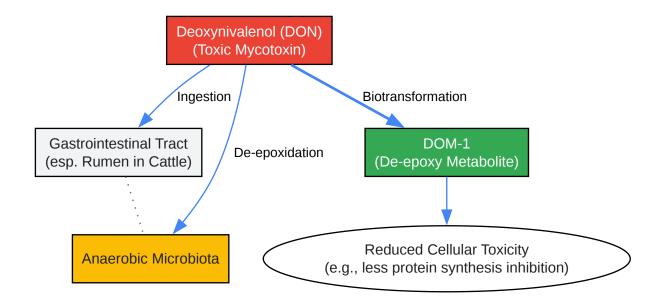
This method is used for the determination of DON and its metabolite DOM-1 in animal tissues and fluids.[1][2]

- Sample Preparation:
 - Tissue Homogenization: Tissues (e.g., liver) are homogenized to create a uniform sample.
 - Enzyme Pretreatment: Serum samples may undergo enzymatic treatment (e.g., with glucuronidase) to release conjugated forms of DOM-1.[5]
 - Extraction: An appropriate solvent is used to extract the mycotoxins from the sample matrix.
 - Clean-up: Immunoaffinity columns are frequently used for clean-up to remove interfering substances and concentrate the analytes before analysis.[1]
- LC-MS/MS Analysis:
 - The cleaned extract is injected into an HPLC (High-Performance Liquid Chromatography)
 system for separation of the different compounds.[2]
 - The separated compounds are then introduced into a mass spectrometer (e.g., a QTRAP system) for detection and quantification.[5]
 - The instrument is operated in a specific mode (e.g., multiple reaction monitoring) to ensure accurate identification and measurement of DOM-1.

Below is a generalized workflow for this analytical process.

Click to download full resolution via product page

Workflow for DOM-1 Quantification using LC-MS/MS.



Biological Transformation and Signaling Context

The conversion of DON to DOM-1 is a detoxification process involving the removal of an epoxide group, which is largely responsible for DON's toxicity.[4] This biotransformation is primarily carried out by anaerobic bacteria found in the gastrointestinal tracts of animals, especially in the rumen of cattle.[3]

While DOM-1 itself is considered much less toxic, the parent compound DON exerts its effects by inhibiting protein synthesis and activating signaling pathways related to stress and inflammation, such as mitogen-activated protein kinase (MAPK) pathways. Understanding this context is crucial for appreciating the significance of the detoxification to DOM-1.

The diagram below illustrates the detoxification of DON and highlights the reduced toxicity of DOM-1.

Click to download full resolution via product page

Biotransformation of DON to the less toxic DOM-1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Effects of deoxynivalenol (DON) and its microbial biotransformation product deepoxydeoxynivalenol (DOM-1) on a trout, pig, mouse, and human cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deepoxy-deoxynivalenol (DOM-1), a derivate of deoxynivalenol (DON), exhibits less toxicity on intestinal barrier function, Campylobacter jejuni colonization and translocation in broiler chickens PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary and Serum Concentration of Deoxynivalenol (DON) and DON Metabolites as an Indicator of DON Contamination in Swine Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unraveling the Presence of DOM-1 Across Species: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670184#comparative-analysis-of-dom-1-levels-in-different-animal-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com